Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane
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Overview
Description
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is a boronic acid derivative with a unique structure that includes a piperazine ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane typically involves the reaction of 6-(4-methylpiperazin-1-yl)pyridine-3-boronic acid with sodium hydroxide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate esters.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, boronate esters, and substituted piperazine compounds .
Scientific Research Applications
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-(4-methylpiperazin-1-yl)-2-nitroaniline:
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
Uniqueness
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is unique due to its boronic acid moiety, which allows it to participate in a wide range of chemical reactions. Its structure also provides versatility in medicinal chemistry applications, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H14BN3Na2O2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
disodium;[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-dioxidoborane |
InChI |
InChI=1S/C10H14BN3O2.2Na/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;;/h2-3,8H,4-7H2,1H3;;/q-2;2*+1 |
InChI Key |
PAQFYCFHVJICGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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